2-Hydroxydecanenitrile
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Overview
Description
2-Hydroxydecanenitrile: is an organic compound with the molecular formula C10H19NO It is a nitrile, which means it contains a cyano group (-CN) attached to a hydrocarbon chain The presence of a hydroxyl group (-OH) on the second carbon atom makes it a hydroxynitrile
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Aldehydes and Ketones: One common method to prepare 2-Hydroxydecanenitrile is through the addition of hydrogen cyanide to aldehydes or ketones.
From Amides: Another method involves the dehydration of primary amides using dehydrating agents such as phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of this compound using lithium aluminum hydride (LiAlH4) can yield primary amines.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) followed by acidification.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Substitution: Varied products depending on the substituent introduced.
Scientific Research Applications
2-Hydroxydecanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxydecanenitrile involves its interaction with various molecular targets and pathways:
Nucleophilic Addition: The cyanide ion in this compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Hydrolysis: The compound can undergo hydrolysis to form carboxylic acids, which can participate in further biochemical reactions.
Reduction: Reduction of the nitrile group to an amine can lead to the formation of biologically active compounds.
Comparison with Similar Compounds
2-Hydroxybutanenitrile: Similar in structure but with a shorter carbon chain.
2-Hydroxy-2-methylpropanenitrile: Contains a methyl group on the second carbon.
2-Hydroxy-2-phenylacetonitrile: Contains a phenyl group instead of an alkyl chain.
Uniqueness: 2-Hydroxydecanenitrile is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain hydroxynitriles. This makes it suitable for specific applications where longer hydrocarbon chains are advantageous .
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-hydroxydecanenitrile |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-5-6-7-8-10(12)9-11/h10,12H,2-8H2,1H3 |
InChI Key |
PEZRXEBWVUSWAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C#N)O |
Origin of Product |
United States |
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